

"2,3-Diamino-6-chlorobenzonitrile" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Diamino-6-chlorobenzonitrile**

Cat. No.: **B1427367**

[Get Quote](#)

An In-depth Technical Guide to **2,3-Diamino-6-chlorobenzonitrile**

Abstract

This technical guide provides a comprehensive overview of **2,3-Diamino-6-chlorobenzonitrile**, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details the compound's fundamental physicochemical properties, reactivity, and established handling protocols. By synthesizing data from established chemical suppliers and databases, this guide offers field-proven insights into the strategic application of this molecule in synthetic chemistry, with a particular focus on its role as a versatile building block in the creation of complex heterocyclic systems relevant to medicinal chemistry.

Introduction & Significance

2,3-Diamino-6-chlorobenzonitrile (CAS No. 548457-80-3) is a substituted aromatic compound featuring a unique arrangement of functional groups: two adjacent amino groups, a nitrile group, and a chlorine atom. This specific substitution pattern makes it a highly valuable and reactive intermediate in organic synthesis. The interplay between the electron-donating amino groups and the electron-withdrawing nitrile and chloro groups creates a nuanced electronic landscape on the benzene ring, enabling a variety of regioselective reactions.

For drug development professionals, the primary significance of this molecule lies in its utility as a precursor for synthesizing fused heterocyclic compounds, such as quinoxalines,

benzimidazoles, and other nitrogen-containing scaffolds. These structural motifs are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The strategic placement of the amino groups allows for facile cyclization reactions, while the nitrile and chloro substituents provide additional handles for molecular elaboration and diversification.

Physicochemical Properties

The fundamental properties of **2,3-Diamino-6-chlorobenzonitrile** are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source(s)
CAS Number	548457-80-3	[1] [2] [3]
Molecular Formula	C ₇ H ₆ CIN ₃	[1] [4] [5]
Molecular Weight	167.6 g/mol	[1] [3]
Appearance	Gray to brown solid	[1]
Boiling Point	407.3 ± 45.0 °C (Predicted)	[1]
Density	1.41 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	1.72 ± 0.10 (Predicted)	[1]
Solubility in Water	Low solubility, sparingly soluble. [4]	[4]
Solubility in Organic Solvents	Soluble in polar organic solvents such as DMSO and DMF. [4]	[4]

Causality Insight: The poor water solubility is expected due to the non-polar benzene ring.[\[4\]](#) However, the presence of polar amino and nitrile groups, which can act as hydrogen bond donors and acceptors, facilitates its dissolution in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[\[4\]](#)

Synthesis & Reactivity Analysis

While specific, peer-reviewed synthetic procedures for **2,3-Diamino-6-chlorobenzonitrile** are not widely published, its structure suggests logical retrosynthetic pathways originating from more common dichlorinated or nitro-substituted benzonitriles. A plausible approach involves the reduction of a corresponding dinitro or nitro-amino precursor.

Reactivity Profile

The reactivity is dominated by the interplay of its functional groups.

- **Amino Groups (-NH₂):** The two vicinal amino groups are the primary centers of nucleophilicity. They are poised for condensation reactions with 1,2-dicarbonyl compounds to form quinoxaline rings, a cornerstone reaction in heterocyclic chemistry. The relative reactivity of the two amino groups is influenced by the electronic effects of the other substituents. The nitrile group (-CN) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and reduces the basicity of the amino groups. [6] The amino group at position 3, being meta to the nitrile, is expected to be less electronically deactivated and therefore more nucleophilic than an amino group that is ortho or para.[6]
- **Nitrile Group (-CN):** The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions. It can also be reduced to an aminomethyl group. Its primary influence is its strong electron-withdrawing effect, which acidifies the N-H protons of the amino groups and influences the regioselectivity of reactions. [6]
- **Chloro Group (-Cl):** The chlorine atom is a site for nucleophilic aromatic substitution (SNAr). However, the position at C6 is not strongly activated by the nitrile group (which is para to the C3 position). Therefore, forcing conditions (high temperature, strong nucleophile) would likely be required to displace the chloride.

Experimental Protocols & Safe Handling

Protocol: General Purification by Recrystallization

This protocol describes a standard method for purifying solid organic compounds like **2,3-Diamino-6-chlorobenzonitrile**, assuming a suitable solvent system is identified.

Objective: To remove impurities and obtain the compound in high purity.

Methodology:

- Solvent Selection: In a test tube, test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
- Dissolution: Place the crude **2,3-Diamino-6-chlorobenzonitrile** in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
- Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization.
- Crystallization: Allow the filtrate to cool slowly to room temperature. The solution should become supersaturated, and crystals will begin to form. Cooling further in an ice bath can maximize the yield.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
- Drying: Dry the crystals under vacuum to remove all traces of solvent.

Safety & Handling

Proper handling is essential to ensure laboratory safety.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[7\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[\[7\]](#) Ensure adequate ventilation, and use in a well-ventilated area.[\[4\]](#)[\[7\]](#) Wash hands and any exposed

skin thoroughly after handling.[7]

- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4] Keep under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.[1]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
 - Skin: Wash with plenty of soap and water.[7]
 - Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[7]

Applications in Drug Discovery

The primary application of **2,3-Diamino-6-chlorobenzonitrile** in drug discovery is as a versatile starting material for constructing more complex molecular architectures. Its structure is ideally suited for creating libraries of compounds for high-throughput screening.

The diamine functionality is a classical precursor for:

- Quinoxalines: Reaction with α -dicarbonyls.
- Benzimidazoles: Reaction with aldehydes or carboxylic acids (or their derivatives).

These heterocyclic cores are present in numerous therapeutic agents, including kinase inhibitors, antivirals, and anti-cancer drugs. The presence of the chloro and nitrile groups allows for post-cyclization modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the chlorine site, or transformation of the nitrile group, further expanding molecular diversity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-DiaMino-6-chlorobenzonitrile CAS#: 548457-80-3 [m.chemicalbook.com]
- 2. 2,3-DiaMino-6-chlorobenzonitrile | 548457-80-3 [chemicalbook.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 2,3-Diamino-6-Chlorobenzonitrile | Chemical Properties, Safety, Applications & Supplier Guide – China Manufacturer [nj-finechem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["2,3-Diamino-6-chlorobenzonitrile" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1427367#2-3-diamino-6-chlorobenzonitrile-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1427367#2-3-diamino-6-chlorobenzonitrile-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com